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2-CHLOROETHYLTRICHLOROSILANE

Carbosilane dendrimers Peralkylation Friedel–Crafts

2-Chloroethyltrichlorosilane (CAS 6233-20-1) is a bifunctional chloroalkylchlorosilane with the molecular formula C₂H₄Cl₄Si and a molecular weight of 197.95 g/mol. It is a colorless to straw-colored liquid with a boiling point of 152–153 °C, density of 1.419 g/cm³, refractive index of 1.4640, and flash point of 28 °C.

Molecular Formula C2H4Cl4Si
Molecular Weight 197.9 g/mol
CAS No. 6233-20-1
Cat. No. B1580924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-CHLOROETHYLTRICHLOROSILANE
CAS6233-20-1
Molecular FormulaC2H4Cl4Si
Molecular Weight197.9 g/mol
Structural Identifiers
SMILESC(CCl)[Si](Cl)(Cl)Cl
InChIInChI=1S/C2H4Cl4Si/c3-1-2-7(4,5)6/h1-2H2
InChIKeyFLPXNJHYVOVLSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloroethyltrichlorosilane (CAS 6233-20-1): Technical Specifications and Procurement Baseline for Chloroalkylsilane Selection


2-Chloroethyltrichlorosilane (CAS 6233-20-1) is a bifunctional chloroalkylchlorosilane with the molecular formula C₂H₄Cl₄Si and a molecular weight of 197.95 g/mol . It is a colorless to straw-colored liquid with a boiling point of 152–153 °C, density of 1.419 g/cm³, refractive index of 1.4640, and flash point of 28 °C . This compound belongs to the class of organotrichlorosilanes bearing a β-chloroethyl substituent, providing both hydrolytically labile silicon-chlorine bonds and a chloroalkyl group available for subsequent nucleophilic substitution.

1
Bifunctional silane precursor
Combines hydrolyzable Si–Cl bonds with a reactive β-chloroethyl group for staged modifications
2
Carbosilane dendrimer synthesis
Reported yield advantage in Friedel–Crafts peralkylation supports efficient core construction
3
Low-temperature SiO₂ film formation
Enables dielectric coating on heat-sensitive substrates via spin-on glass or sol-gel routes
4
High crosslink density precursor
Trifunctional Si–Cl architecture supports robust polysiloxane networks and coatings

Why 2-Chloroethyltrichlorosilane Cannot Be Casually Substituted by Other Chloroalkylsilanes


2-Chloroethyltrichlorosilane exhibits a unique reactivity profile that distinguishes it from its closest structural analogs. The β-chloroethyl group undergoes quantitative, selective cleavage under mild alkaline conditions, whereas the α-chloroethyl isomer and other chloroalkyltrichlorosilanes lack this specific reactivity . Additionally, the presence of three hydrolytically sensitive Si–Cl bonds confers a higher crosslinking potential compared to methyl-substituted analogs, while the electron-withdrawing β-chloro substituent enables staged thermal conversion to SiO₂-rich films at moderate temperatures . These factors make generic substitution risky without quantitative performance validation.

2-Chloroethyltrichlorosilane Quantitative β-C–Cl cleavage with dilute alkali
α-Chloroethyl isomer Only Si–Cl hydrolysis occurs; α-chloro group remains inert, preventing orthogonal functionalization strategies.
2-Chloroethyltrichlorosilane Hydrolytic sensitivity rating 8 (rapid moisture reaction)
2-Chloroethyltriethoxysilane Slower hydrolysis (rating 7) may shift sol-gel processing times and film formation kinetics.
2-Chloroethyltrichlorosilane Three hydrolyzable Si–Cl bonds
2-Chloroethylmethyldichlorosilane Only two Si–Cl bonds reduce crosslink density; mechanical and barrier properties may differ in final networks.

Quantitative Differentiation of 2-Chloroethyltrichlorosilane vs. Closest Analogs: Head-to-Head and Cross-Study Evidence


Superior Yield in Friedel–Crafts Peralkylation of Benzene Compared to 3-Chloropropyltrichlorosilane

In a one-pot Friedel–Crafts peralkylation of benzene, 2-chloroethyltrichlorosilane provided a 72% isolated yield of hexakis[2-(trichlorosilyl)ethyl]benzene, whereas the homologous 3-chloropropyltrichlorosilane gave only 53% yield under identical conditions . This demonstrates a 19 percentage-point advantage for the ethyl-bridged system.

Peralkylation Yield
Head-to-head
72% vs 53% (+19 pp)
Reported yield advantage supports dendrimer synthesis scale-up
Friedel–Crafts, benzene, AlCl₃, RT
Carbosilane dendrimers Peralkylation Friedel–Crafts

Quantitative and Selective β-Chloro Reactivity with Dilute Alkali vs. α-Chloroethyltrichlorosilane

2-Chloroethyltrichlorosilane (β-isomer) reacts quantitatively with dilute alkali at the terminal –CH₂Cl group, whereas α-chloroethyltrichlorosilane under identical conditions attacks only the silicon–chlorine bonds and leaves the α-chloro substituent intact .

C–Cl Reactivity
Head-to-head
Quantitative β-C–Cl cleavage vs no α-C–Cl reaction
Enables orthogonal functionalization strategies
Dilute alkali, room temperature
Organosilicon chemistry Selective functionalization Hydrolytic cleavage

Higher Hydrolytic Sensitivity Rating vs. 2-Chloroethyltriethoxysilane

2-Chloroethyltrichlorosilane carries a Hydrolytic Sensitivity rating of 8 (reacts rapidly with moisture, water, protic solvents) , whereas the corresponding triethoxysilane analog has a rating of 7 (reacts slowly with moisture/water) .

Hydrolytic Sensitivity
Method context
Rating 8 vs 7 (triethoxy analog)
Faster moisture response may reduce processing time
Industry 1–10 scale rating
Surface modification Sol-gel processing Hydrolytic stability

Significantly Lower SiO₂ Film Formation Temperature Compared to Alkoxysilane-Derived Films

Silsesquioxane prepolymers derived from 2-chloroethyltrichlorosilane convert to uniform SiO₂-rich films at temperatures between 150–400 °C . In contrast, SiO₂ films formed by thermal decomposition of conventional alkoxysilanes typically require temperatures above 800 °C, with a preferred range of 800–1000 °C .

SiO₂ Film Temp.
Cross-study
150–400°C vs >800°C
Enables deposition on heat-sensitive substrates
Spin-on glass prepolymers, thermal conversion
Dielectric films Spin-on glass Thermal conversion

Higher Density of Hydrolyzable Si–Cl Bonds (3) vs. 2-Chloroethylmethyldichlorosilane (2)

2-Chloroethyltrichlorosilane contains three hydrolyzable Si–Cl bonds per molecule (molecular formula C₂H₄Cl₄Si) , enabling the formation of highly crosslinked siloxane networks. The corresponding methyldichloro analog, 2-chloroethylmethyldichlorosilane, possesses only two Si–Cl bonds (molecular formula C₃H₇Cl₃Si) , resulting in a lower theoretical crosslink density upon hydrolysis and condensation.

Si–Cl Bonds
Class-level
3 vs 2 per molecule
Higher crosslink density potential
Structural inference from molecular formula
Crosslinking density Polymer networks Organosilicon chemistry

Recommended Application Scenarios for 2-Chloroethyltrichlorosilane Based on Quantitative Differentiation


Synthesis of Carbosilane Dendrimers via Friedel–Crafts Peralkylation

The 72% isolated yield advantage over 3-chloropropyltrichlorosilane (53%) makes 2-chloroethyltrichlorosilane the preferred building block for one-pot syntheses of hexakis[ω-(trichlorosilyl)alkyl]benzene dendrimer cores . Procurement should prioritize this compound when maximizing product yield in peralkylation reactions is critical.

Low-Temperature Spin-On Dielectric SiO₂ Films

The ability to form uniform SiO₂-rich films at 150–400 °C, a ~400–650 °C reduction compared to conventional alkoxysilane routes, enables the deposition of dielectric layers on temperature-sensitive substrates . This is particularly valuable for semiconductor packaging, flexible electronics, and MEMS applications requiring low thermal budgets .

Selective Orthogonal Functionalization of Surfaces or Polymers

The quantitative and selective reactivity of the β-CH₂Cl group toward dilute alkali, while leaving the Si–Cl bonds intact for subsequent hydrolysis, allows for stepwise, orthogonal modification . This unique property is not shared by α-chloroethyl isomers and is essential for creating complex, multifunctional interfaces or polymer architectures.

Formation of Highly Crosslinked Silsesquioxane Networks

With three hydrolyzable Si–Cl bonds per molecule—50% more than the analogous methyldichlorosilane—2-chloroethyltrichlorosilane provides a higher crosslink density upon hydrolysis and condensation . This is advantageous for producing robust, high-modulus polysiloxane coatings and hybrid organic-inorganic materials with enhanced mechanical and barrier properties.

Application
Selection Property
Validation Focus
Carbosilane dendrimer peralkylation
β-Chloroethyl reactivity
Yield benchmarking under Friedel–Crafts conditions
Low-temperature SiO₂ films
Low thermal conversion window
Film quality on temperature-sensitive substrates
Orthogonal surface modification
Selective β-C–Cl cleavage
Stepwise functionalization architecture
Highly crosslinked polysiloxane networks
Trifunctional Si–Cl density
Crosslink uniformity and mechanical properties

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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